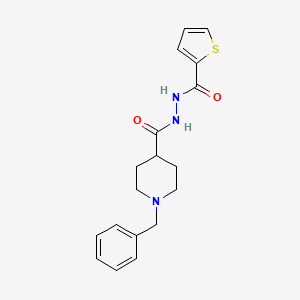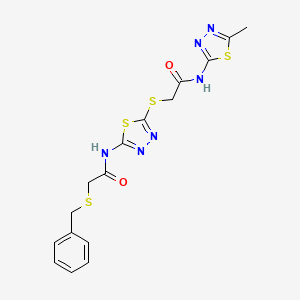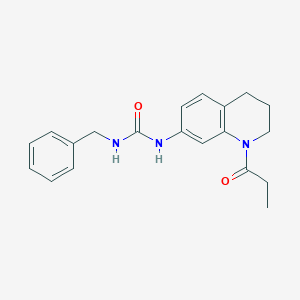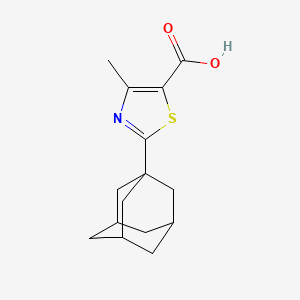
1-benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N’-(thiophene-2-carbonyl)piperidine-4-carbohydrazide is a chemical compound with the CAS Number: 478064-42-5 . It has a molecular weight of 343.45 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of this compound is C18H21N3O2S . The InChI Code is 1S/C18H21N3O2S/c22-17 (19-20-18 (23)16-7-4-12-24-16)15-8-10-21 (11-9-15)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2, (H,19,22) (H,20,23) .Physical and Chemical Properties Analysis
This compound is a solid in its physical form . It has a molecular weight of 343.45 .Scientific Research Applications
Synthesis and Structural Analysis
1-Benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide and related compounds have been explored for their synthesis and structural analysis. In particular, studies have focused on the synthesis of thiophene bioisosteres of spirocyclic sigma receptor ligands, highlighting their pharmacological evaluations and potential as sigma 1 receptor antagonists. The compounds have shown binding with significant affinity and selectivity against various receptors, indicating their potential in therapeutic applications (Oberdorf et al., 2008)(Oberdorf et al., 2008).
Antimicrobial Applications
Research has also extended into the antimicrobial properties of N-substituted derivatives of similar compounds. The synthesis of a series of N-substituted derivatives and their screening against Gram-negative and Gram-positive bacteria showcased moderate to significant antibacterial activity, underscoring the potential of these compounds in addressing antibiotic resistance and infection control (Khalid et al., 2016)(Khalid et al., 2016).
Chemical Reactivity and Molecular Interactions
Further studies have delved into the chemical reactivity and molecular interactions of related compounds, demonstrating their utility in various chemical reactions and potential as intermediates in the synthesis of complex molecules. This includes the exploration of their role in solvent-free one-pot tandem reactions, facilitated by novel catalysts, which opens new avenues for efficient and environmentally friendly chemical synthesis (Chen et al., 2018)(Chen et al., 2018).
Potential in Drug Discovery
The exploration of these compounds extends to their potential in drug discovery, particularly as ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders. The synthesis and pharmacological evaluation of thiophene derivatives as sigma receptor ligands emphasize the ongoing efforts to discover novel therapeutic agents that can modulate sigma receptors for treating conditions such as pain, schizophrenia, and depression (Maier & Wünsch, 2002)(Maier & Wünsch, 2002).
Safety and Hazards
Future Directions
Future research could focus on exploring the potential applications of this compound, especially given the interesting properties of thiophene derivatives. For instance, thiophene derivatives have shown good antimicrobial effects against various microbial infections . Many commercially-available anticancer agents contain a thiophene nucleus and exert their effects through multiple pathways involved in cancer . Therefore, the evaluation of toxicity of the novel chemicals is important to develop new control recommendations .
Properties
IUPAC Name |
1-benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(19-20-18(23)16-7-4-12-24-16)15-8-10-21(11-9-15)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDASVOYLBUGEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNC(=O)C2=CC=CS2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2753892.png)
![(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/no-structure.png)

![2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2753898.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2753899.png)

![6-(4-methoxyphenyl)-3-methyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2753904.png)


![1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753910.png)



